N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxoimidazolidine-1-carboxamide
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods involve the formation of carbon-nitrogen bonds and the construction of heterocyclic rings .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in a variety of chemical reactions and can exhibit interesting photophysical properties .
Scientific Research Applications
Pyrazole and Pyrazinamide Derivatives in Scientific Research
Therapeutic Potential and Mechanism of Action
Pyrazole and pyrazinamide derivatives have been extensively studied for their broad range of medicinal properties, including antibacterial, antifungal, anti-inflammatory, and particularly, anticancer activities (Cherukupalli et al., 2017; Shaaban et al., 2012). The versatility of these compounds stems from their structural adaptability, allowing for a wide array of biological activities by modifying their chemical structure to target various cellular pathways.
Role in Drug Resistance Management
Pyrazinamide, a key drug in tuberculosis (TB) treatment, and its derivatives have been critical in managing drug-resistant forms of TB. Studies highlight the importance of pyrazinamide in regimens for multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB, emphasizing its unique ability to shorten treatment duration and improve outcomes (Caminero et al., 2010). However, resistance to pyrazinamide poses significant challenges, underscoring the need for novel derivatives and treatment strategies (Njire et al., 2016).
Synthetic and Medicinal Aspects
The synthesis of pyrazole derivatives, including the compound , often involves reactions like the Knoevenagel condensation, highlighting the chemical versatility and potential for generating a diverse range of biologically active molecules (Tokala et al., 2022). These synthetic strategies enable the development of compounds with targeted therapeutic applications, including anticancer agents.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2/c1-19-8-9(6-18-19)11-10(14-2-3-15-11)7-17-13(22)20-5-4-16-12(20)21/h2-3,6,8H,4-5,7H2,1H3,(H,16,21)(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNMUHJMHRDBQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)N3CCNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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